molecular formula C4H7NO2 B1628950 4-Oxobutanamide CAS No. 27719-81-9

4-Oxobutanamide

Cat. No.: B1628950
CAS No.: 27719-81-9
M. Wt: 101.1 g/mol
InChI Key: WUOVJZPIPLAQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxobutanamide (butanamide with a ketone group at the C4 position and an amide moiety) is a versatile scaffold in organic and medicinal chemistry. Its structure enables diverse functionalization, making it critical in synthesizing bioactive molecules and natural products. For example, this compound derivatives are intermediates in the enzymatic cyclization to pyrrolidinones, a reaction catalyzed by epimerases during natural product biosynthesis . The compound’s adaptability is further highlighted by its role as a core structure in pharmaceuticals, including anti-inflammatory agents and enzyme inhibitors .

Properties

IUPAC Name

4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-4(7)2-1-3-6/h3H,1-2H2,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOVJZPIPLAQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602354
Record name 4-Oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27719-81-9
Record name 4-Oxobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27719-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key derivatives of 4-oxobutanamide, their structural modifications, synthesis routes, and applications:

Compound Name Structural Features Synthesis Method Applications Key Data
This compound Base structure: C4 ketone + amide group Enzymatic cyclization Natural product synthesis Core structure in pyrrolidinone derivatives
N-Methyl-4-(biphenyl-4-yl)-4-oxobutanamide Biphenyl substituent, N-methyl amide HBTU/DIEA-mediated coupling Anti-inflammatory agents $^1$H NMR (δ 7.16–7.92), ESI-MS: [M+Na]$^+$ = 290.2
N-Hydroxy-4-phosphonobutanamide Phosphonic acid at C4, hydroxyamide Not explicitly described Biochemical probes Monoisotopic mass: 183.030 Da
4-Hydrazino-N-(4-iodophenyl)-4-oxobutanamide Hydrazine and iodophenyl groups High-purity API synthesis Pharmaceutical intermediate Purity ≥97%, Molecular weight: 333.13
4-(2-Cyclohexylidenehydrazino)-N-(4-methoxyphenyl)-4-oxobutanamide Cyclohexylidenehydrazine, methoxyphenyl Multi-step organic synthesis Unspecified (potential antimicrobial) Molecular formula: C${17}$H${23}$N$3$O$3$, MW: 317.38
Indole-3-yl this compound derivatives Indole-benzimidazole hybrids Computational design and synthesis MAO inhibitors (antidepressants) IC$_{50}$ values for MAO-A/B inhibition
4-(2,4-Difluorobiphenylyl)-2-methyl-4-oxobutanic acid derivatives Difluorobiphenylyl, ester/amide variants Mixed acid anhydride method Anti-inflammatory agents Lower ulcerogenicity vs. traditional NSAIDs
Antimicrobial oxobutanoate esters Hydrazone-linked sulfonamide groups Condensation reactions Antimicrobial agents MIC values: 2–8 µg/mL against S. aureus

Research Findings and Data Highlights

Anti-Inflammatory Derivatives

  • N-Butyl-4-(biphenyl-4-yl)-4-oxobutanamide () shows enhanced lipophilicity due to the butyl chain, improving membrane permeability. ESI-MS data confirm dimer formation ([2M+Na]$^+$ = 641.3) .
  • 4-(2,4-Difluorobiphenylyl) derivatives () exhibit superior anti-inflammatory effects with reduced gastrointestinal toxicity compared to ibuprofen .

Computational Drug Design

  • Indole-3-yl this compound derivatives were optimized using 3D-QSAR and molecular docking, achieving nanomolar IC$_{50}$ values for MAO inhibition .

Structural Insights

  • Hydrazine-modified analogs () introduce reactive sites for further functionalization, useful in API development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.